molecular formula C16H21N3OS2 B282772 N-{5-[(4-tert-butylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide

N-{5-[(4-tert-butylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide

Cat. No. B282772
M. Wt: 335.5 g/mol
InChI Key: UDHPPGSEFJPELI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(4-tert-butylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of oncology research. TAK-659 is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key player in the signaling pathways of B-cell receptor (BCR) and Fc receptor (FcR) in B cells.

Mechanism of Action

TAK-659 selectively binds to the active site of BTK, inhibiting its activity and downstream signaling pathways. BTK plays a crucial role in the survival and proliferation of B cells, and its inhibition leads to the suppression of B-cell receptor (N-{5-[(4-tert-butylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide) and Fc receptor (FcR) signaling. This results in the inhibition of B-cell activation, differentiation, and survival, leading to the induction of apoptosis.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent anti-tumor activity in preclinical studies, both as a single agent and in combination with other drugs. TAK-659 has also been shown to have a favorable safety profile, with no significant toxicities observed in animal studies. In addition, TAK-659 has been shown to have pharmacokinetic properties that make it suitable for oral administration.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic properties, and its ability to enhance the anti-tumor activity of other drugs. However, there are also some limitations to using TAK-659 in lab experiments, including its high cost and the need for specialized equipment and expertise to synthesize and handle the compound.

Future Directions

There are several future directions for research on TAK-659, including its potential use in combination with other drugs for the treatment of B-cell malignancies, its use in other types of cancer, and its use in autoimmune diseases such as rheumatoid arthritis and lupus. In addition, further research is needed to optimize the pharmacokinetic properties of TAK-659 and to develop more efficient synthesis methods. Overall, TAK-659 has significant potential as a therapeutic agent for the treatment of B-cell malignancies and other diseases, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of TAK-659 involves the reaction of 4-tert-butylbenzyl chloride with thiourea to form 4-tert-butylbenzylthiourea. This intermediate is then reacted with 2-bromoacetic acid to form N-{5-[(4-tert-butylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide. The synthesis of TAK-659 has been optimized to produce high yields and purity, making it suitable for further research and development.

Scientific Research Applications

TAK-659 has been extensively studied for its potential use in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that TAK-659 inhibits BTK activity and induces apoptosis in B cells, leading to the suppression of tumor growth. TAK-659 has also been shown to enhance the anti-tumor activity of other drugs such as rituximab and venetoclax.

properties

Molecular Formula

C16H21N3OS2

Molecular Weight

335.5 g/mol

IUPAC Name

N-[5-[(4-tert-butylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C16H21N3OS2/c1-5-13(20)17-14-18-19-15(22-14)21-10-11-6-8-12(9-7-11)16(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,18,20)

InChI Key

UDHPPGSEFJPELI-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.